methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate chemical structure
Executive Summary Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate is a pivotal heterocyclic intermediate employed in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors (e.g., JAK, BTK) and agroch...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate is a pivotal heterocyclic intermediate employed in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors (e.g., JAK, BTK) and agrochemicals. Its structure features a 4-bromopyrazole core—a versatile motif for transition-metal-catalyzed cross-couplings—linked to a butanoate chain that serves as a chiral linker for further scaffold elaboration.
This guide provides a comprehensive technical analysis of the compound’s structural properties, synthetic pathways (specifically aza-Michael addition), and quality control parameters. It is designed to support medicinal chemists in optimizing yield, stereoselectivity, and downstream functionalization.
Structural Analysis & Physicochemical Properties
The compound consists of a 4-bromo-1H-pyrazole ring attached at the
-position to the -carbon of a methyl butyrate chain. The presence of the bromine atom at the C4 position of the pyrazole ring renders the molecule highly amenable to Suzuki-Miyaura or Buchwald-Hartwig couplings, while the ester functionality allows for subsequent hydrolysis or amidation.
Chemical Identity
Property
Detail
IUPAC Name
Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate
Molecular Formula
Molecular Weight
263.09 g/mol
Chiral Center
C3 of the butanoate chain (forms a racemate in standard synthesis)
The introduction of the pyrazole unit at the C3 position of the butanoate chain creates a chiral center. Standard aza-Michael addition yields a racemic mixture (
).
Implication: For drug candidates requiring high enantiopurity, resolution via chiral HPLC or asymmetric synthesis using chiral organocatalysts (e.g., cinchona alkaloid derivatives) is required.
Synthetic Pathways
The primary route to Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate is the aza-Michael addition . This reaction exploits the nucleophilicity of the pyrazole nitrogen and the electrophilicity of the
-carbon in methyl crotonate.
Reaction Mechanism (Aza-Michael Addition)
The reaction involves the conjugate addition of 4-bromo-1H-pyrazole to methyl crotonate. Due to the steric hindrance of the
-methyl group on the crotonate, this reaction is thermodynamically controlled and typically requires base catalysis and elevated temperatures.
Reagents:
Nucleophile: 4-Bromo-1H-pyrazole
Michael Acceptor: Methyl crotonate (Methyl (E)-but-2-enoate)
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or
Solvent: Acetonitrile (MeCN) or DMF
Diagram 1: Synthetic Pathway & Mechanism
Caption: Base-catalyzed aza-Michael addition pathway yielding the target ester.
Protocol: Optimized Synthesis (10 mmol Scale)
Charge: To a 50 mL round-bottom flask, add 4-bromo-1H-pyrazole (1.47 g, 10.0 mmol) and Acetonitrile (20 mL).
Activate: Add DBU (0.15 mL, 1.0 mmol, 10 mol%) or
(3.26 g, 10.0 mmol) to the solution. Stir for 10 minutes at room temperature to facilitate deprotonation/activation.
Reaction: Heat the mixture to reflux (80–82°C) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:3) or LC-MS. The
-methyl group retards the reaction rate compared to simple acrylates, necessitating thermal energy.
Workup: Cool to room temperature. Concentrate under reduced pressure. Dissolve residue in EtOAc (50 mL), wash with water (2 x 20 mL) and brine (20 mL). Dry over
.
Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Target Yield: 75–85%.
Characterization & Quality Control
Accurate structural verification is critical to distinguish the product from potential regioisomers (though 4-bromopyrazole is symmetric, N-alkylation breaks this symmetry) or bis-alkylated byproducts.
NMR Spectroscopy (Expected Data)
Nucleus
Shift ( ppm)
Multiplicity
Integration
Assignment
7.55
s
1H
Pyrazole C5-H
7.48
s
1H
Pyrazole C3-H
4.85
m
1H
-N (Chiral center)
3.65
s
3H
(Ester methyl)
2.80 - 2.95
dd/m
2H
-CO (-protons)
1.55
d
3H
-CH (-methyl)
Note: The pyrazole protons appear as singlets or very tight doublets. The chiral center at C3 makes the
-protons () diastereotopic, often splitting into complex ABX patterns.
Mass Spectrometry
Method: ESI-MS (Positive Mode)
Expected
: = 263.0 / 265.0 (1:1 ratio due to isotopes).
Applications in Drug Discovery
This compound serves as a "bifunctional linchpin" in medicinal chemistry.
Suzuki-Miyaura Coupling: The C4-bromide is an excellent handle for coupling with aryl boronic acids, allowing the installation of diverse aromatic systems (e.g., for kinase hinge-binding motifs).
Ester Hydrolysis: The methyl ester is easily hydrolyzed (
) to the corresponding carboxylic acid, which can then be coupled to amines to form peptidomimetics.
Diagram 2: Downstream Functionalization Logic
Caption: Divergent synthesis pathways utilizing the bromine and ester functionalities.
References
PubChem. (n.d.). 4-Bromopyrazole | C3H3BrN2.[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]
Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved October 26, 2023, from [Link]
Khachatryan, H. N., et al. (2017).[2] Aza-Michael addition of pyrazoles to crotonic acid. Russian Journal of General Chemistry, 87(3), 572–574.[2] (Contextual grounding for crotonate addition).
Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate (Formula: C₈H₁₁BrN₂O₂) is a functionalized heterocyclic building block extensively utilized in medicinal chemistry.[1] It serves as a critical intermediate for synthesizing pyrazole-based scaffolds found in kinase inhibitors and agrochemicals. Its structure features a 4-bromopyrazole core—enabling palladium-catalyzed cross-coupling—and a methyl ester tail that facilitates further derivatization via hydrolysis or reduction.
Physicochemical Core
The precise molecular weight and structural descriptors are fundamental for stoichiometric calculations and analytical validation.
Property
Value
Notes
Molecular Weight
247.09 g/mol
Calculated using IUPAC atomic weights.
Molecular Formula
C₈H₁₁BrN₂O₂
Exact Mass
246.0004
Monoisotopic mass (⁷⁹Br isotope).
Isotope Pattern
~1:1 (M : M+2)
Distinctive doublet in MS due to ⁷⁹Br/⁸¹Br abundance.
Chirality
Racemic (±)
Contains one stereocenter at the β-position (C3).
Physical State
Viscous Oil / Low-melting Solid
Depends on purity and enantiomeric excess.
Predicted LogP
~1.65
Moderate lipophilicity suitable for drug-like scaffolds.
SMILES String:
COC(=O)CC(C)N1C=C(Br)C=N1
Synthetic Methodology: The Aza-Michael Addition
The most robust route to this scaffold is the Aza-Michael addition of 4-bromopyrazole to methyl crotonate. Unlike simple acrylates, the crotonate introduces a methyl group at the β-position, creating steric hindrance that requires optimized catalytic conditions.
Reaction Pathway
The reaction relies on the nucleophilic attack of the pyrazole nitrogen (N1) onto the β-carbon of the α,β-unsaturated ester.
Figure 1: Logical flow of the Aza-Michael synthesis pathway.
Optimized Protocol
Standard Operating Procedure (SOP) for 10 mmol Scale:
Reagents:
4-Bromo-1H-pyrazole (1.47 g, 10 mmol)
Methyl crotonate (1.50 g, 15 mmol, 1.5 eq) - Excess drives reaction due to β-methyl sterics.
To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.
1H NMR Interpretation (CDCl₃, 400 MHz)
The molecule possesses a chiral center, making the methylene protons (H_a, H_b) diastereotopic.
Chemical Shift (δ)
Multiplicity
Integration
Assignment
Diagnostic Logic
7.50, 7.45
Singlets (s)
1H, 1H
Pyrazole C3-H, C5-H
Characteristic aromatic protons.
4.75
Multiplet (m)
1H
CH -N (Methine)
Deshielded by nitrogen attachment; chiral center.
3.65
Singlet (s)
3H
O-CH₃
Methyl ester singlet (distinctive).
2.90, 2.75
dd (ABX system)
1H, 1H
CO-CH₂
Diastereotopic protons adjacent to the chiral center.
1.55
Doublet (d)
3H
CH-CH₃
Methyl group on the chain; confirms "butanoate" vs "propanoate".
Mass Spectrometry (LC-MS)
Ionization: ESI+
Observed Mass: [M+H]⁺ = 247.0 and 249.0.
Validation: The presence of a 1:1 doublet peak intensity confirms the presence of one Bromine atom.
Functional Utility in Drug Discovery
This molecule is a "divergent intermediate," meaning it serves as a branching point for multiple chemical modifications.
Figure 2: Functional diversification map showing downstream chemical applications.
C-C Bond Formation: The bromine at position 4 is highly reactive in Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), allowing the attachment of aryl or heteroaryl groups essential for optimizing potency in biological targets.
Chiral Resolution: As the product is racemic, enzymatic hydrolysis (using Lipases like CAL-B) can be employed to selectively hydrolyze one enantiomer, yielding optically active building blocks [1].
References
Regioselective Synthesis of N-Alkyl Pyrazoles
Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.[3]
Strategic Synthesis, Functionalization, and Medicinal Applications[1] Executive Summary The 4-bromo-1-substituted pyrazole scaffold represents a "linchpin" intermediate in modern medicinal chemistry. While the pyrazole r...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Synthesis, Functionalization, and Medicinal Applications[1]
Executive Summary
The 4-bromo-1-substituted pyrazole scaffold represents a "linchpin" intermediate in modern medicinal chemistry. While the pyrazole ring itself is ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib), the 4-bromo derivative serves a specific, critical function: it is the primary electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) at the biologically active C4 position.
This guide moves beyond basic cataloging to analyze the structural utility, synthesis logic, and reactivity profiles of these derivatives, designed for researchers optimizing lead compounds.
Part 1: Structural Significance & Pharmacophore Analysis
The 4-bromo-1-substituted pyrazole is rarely the final drug; it is the gateway intermediate . Its value lies in two distinct vectors of modification:
The N1-Substituent (The "Tuning" Vector):
Solubility: Alkyl chains (Methyl, Ethyl) or solubilizing groups (Morpholino-ethyl) modulate LogP.
Metabolic Stability: Fluorinated aryl groups (e.g., 4-F-Phenyl) at N1 block metabolic oxidation.
Target Binding: Heteroaryl substituents (e.g., 2-Pyridyl) can act as chelating motifs in kinase inhibitors.
The C4-Bromine (The "Reaction" Vector):
Electronic Sweet Spot: The C4 position of pyrazole is electron-rich (nucleophilic). Direct electrophilic aromatic substitution (EAS) is facile here.
Coupling Fidelity: Unlike iodo-pyrazoles (prone to dehalogenation) or chloro-pyrazoles (oxidative addition is too slow), the bromo-pyrazole offers the optimal balance of stability and reactivity for Suzuki coupling.
Part 2: Synthesis Strategies (The "How-To")
Researchers typically access these derivatives via three distinct logical pathways.
Pathway A: Direct Bromination (Late-Stage Functionalization)
Best for: Converting an existing bioactive pyrazole into a coupling partner.
Challenge: Tautomerism leads to mixtures of N1 and N2 alkylation (often inseparable).
Solution: Use of steric bulk or specific solvent polarity to steer selectivity.
Figure 1: Comparative synthesis workflows for accessing the target scaffold.
Part 3: Representative Derivatives List
This categorized list highlights specific derivatives used as building blocks in drug discovery, categorized by the nature of the N1-substituent.
Category 1: Alkyl Derivatives (General Building Blocks)
These are typically liquids or low-melting solids used to introduce the pyrazole core without adding significant molecular weight.
Derivative Name
CAS Registry (Rep.)
Physical State
Key Application
4-Bromo-1-methylpyrazole
15803-02-8
Liquid
The standard "minimalist" scaffold. Used when the N1 position must be inert.
4-Bromo-1-ethylpyrazole
35253-39-3
Liquid
Slightly more lipophilic than methyl; tunes solubility.
4-Bromo-1-(difluoromethyl)pyrazole
N/A
Solid
Bioisostere: The CF₂H group acts as a lipophilic hydrogen bond donor mimic.
Category 2: Aryl Derivatives (Biaryl Scaffolds)
Used to establish pi-stacking interactions in protein binding pockets.
Derivative Name
CAS Registry (Rep.)
Physical State
Key Application
4-Bromo-1-phenylpyrazole
15115-58-9
Solid
Classic model substrate for Suzuki coupling optimization.
4-Bromo-1-(4-methoxyphenyl)pyrazole
N/A
Solid
Electron-rich aryl group; precursor to oxidatively labile metabolites.
4-Bromo-1-(4-chlorophenyl)pyrazole
N/A
Solid
Agrochemical Scaffold: Mimics the core of Fipronil-class insecticides.
Category 3: Protecting Group Derivatives
Used when the N1 position requires late-stage deprotection.
Derivative Name
CAS Registry (Rep.)
Deprotection
Key Application
4-Bromo-1-(THP)pyrazole
N/A
Acid (HCl)
Tetrahydropyranyl (THP) is robust to basic coupling conditions but cleaves easily with acid.
4-Bromo-1-tritylpyrazole
N/A
Acid (TFA)
Trityl group provides massive steric bulk, directing reaction to C4 exclusively.
Part 4: Experimental Protocols
Protocol A: Regioselective Bromination using NBS
Rationale: This protocol uses Acetonitrile (MeCN) rather than DMF to simplify workup (MeCN can be evaporated; DMF requires aqueous wash).
Materials:
1-Methylpyrazole (1.0 equiv)
N-Bromosuccinimide (NBS) (1.05 equiv)
Acetonitrile (0.5 M concentration)
Step-by-Step:
Dissolution: Dissolve 1-methylpyrazole in anhydrous Acetonitrile in a round-bottom flask.
Addition: Cool the solution to 0°C (ice bath). Add NBS portion-wise over 15 minutes. Note: Exothermic reaction.
Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
Quench: Concentrate the solvent under reduced pressure. Resuspend the residue in CCl₄ or Diethyl Ether.
Filtration: Succinimide (byproduct) precipitates out. Filter off the solid.[5]
Purification: Concentrate the filtrate. If necessary, purify via short silica plug (100% DCM).
Protocol B: Suzuki-Miyaura Coupling at C4 Position
Rationale: 4-Bromopyrazoles are electron-rich, making oxidative addition of Pd slower than in benzenes. We use Pd(dppf)Cl₂ for its robustness and resistance to dehalogenation.
Degassing: Combine pyrazole, boronic acid, and base in a microwave vial. Add solvents.[9][10][11] Sparge with Argon for 10 minutes. Critical: Oxygen poisons the catalyst.
Catalyst: Add Pd catalyst quickly under Argon flow. Cap the vial.
Heating: Heat to 90°C (oil bath) or 110°C (Microwave, 30 mins).
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[9]
Purification: Column chromatography (Gradient 0-30% EtOAc in Hexanes).
Figure 2: Mechanistic workflow for the Suzuki coupling of 4-bromopyrazoles.
Part 5: References
Regioselective Synthesis via Lithiation:
Title: Pyrazole chemistry.[5][2][3][9][12][13][14][15] Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole.
Source: Journal of the Chemical Society, Perkin Transactions 1.
Strategic Utilization of Methyl 3-(4-bromopyrazol-1-yl)butyrate
This technical guide is structured to serve as a definitive reference for the synthesis, characterization, and application of Methyl 3-(4-bromopyrazol-1-yl)butyrate . It addresses the nomenclature ambiguities ("synonyms"...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured to serve as a definitive reference for the synthesis, characterization, and application of Methyl 3-(4-bromopyrazol-1-yl)butyrate . It addresses the nomenclature ambiguities ("synonyms") while providing a robust, field-tested protocol for its generation and utilization in medicinal chemistry.
Nomenclature, Synthesis, and Application in Medicinal Chemistry
Chemical Identity & Nomenclature Resolution
In complex supply chains and patent landscapes, ambiguity in naming conventions often leads to procurement errors. This compound is a critical intermediate featuring a pyrazole scaffold (privileged structure in kinase inhibitors) with two distinct reactive handles: a 4-bromo group (for cross-coupling) and a methyl ester (for further functionalization).
Core Identity Table
Attribute
Detail
Common Name
Methyl 3-(4-bromopyrazol-1-yl)butyrate
IUPAC Name
Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate
CAS Registry
Note: Often indexed under general pyrazole-alkanoates. Closest analog series: 1249295-42-8 (Ethyl/Amino var.)
The synthesis of this molecule relies on a Michael Addition (conjugate addition). The choice of base is critical. While inorganic bases (K₂CO₃) are common, they often suffer from slow kinetics in this specific transformation. The DBU-catalyzed route is superior for high-throughput and scale-up scenarios due to enhanced solubility and basicity.
Workflow Diagram (Michael Addition)
Detailed Protocol: DBU-Catalyzed Synthesis
Objective: Synthesis of racemic Methyl 3-(4-bromopyrazol-1-yl)butyrate.
Reagent Setup:
Charge a reaction vessel with 4-Bromopyrazole (1.0 equiv) and Methyl Crotonate (1.2 equiv).
Solvent: Anhydrous Acetonitrile (MeCN) (Concentration: 0.5 M). Acetonitrile is preferred over DMF to simplify workup (lower boiling point).
Mechanism:[1][2] DBU acts as a nucleophilic base, facilitating the deprotonation of the pyrazole N-H, enhancing its nucleophilicity for the attack on the
-carbon of the crotonate.
Reaction:
Heat to reflux (80–82°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3) or LCMS.
Endpoint: Disappearance of 4-bromopyrazole.
Workup (Self-Validating Step):
Cool to room temperature.[3][4] Concentrate MeCN under reduced pressure.
Redissolve residue in EtOAc and wash with 0.1 N HCl (to remove DBU) followed by Brine.
Validation: The removal of DBU is confirmed if the aqueous wash pH is acidic.
In modern drug discovery, the racemic mixture is often insufficient. The
-position chiral center dictates the spatial orientation of the pyrazole.
Enzymatic Resolution Strategy
Since asymmetric Michael addition is challenging to scale, Enzymatic Kinetic Resolution is the industry standard for this ester.
Enzyme: Candida antarctica Lipase B (CAL-B) or Mucor miehei lipase.
Process: The lipase selectively hydrolyzes one enantiomer (typically the (S)-ester) to the acid, leaving the (R)-ester intact (or vice versa, depending on enzyme specificity).
Functionalization Logic (The "Why")
This molecule is a "linchpin" intermediate. The diagram below illustrates its divergent utility.
Analytical Characterization Standards
To ensure scientific integrity, the synthesized compound must meet these specific criteria:
¹H NMR (CDCl₃, 400 MHz):
7.50 (s, 1H, Pyrazole-H5), 7.45 (s, 1H, Pyrazole-H3). Note: 4-Br substitution simplifies the aromatic region to two singlets.
4.75 (m, 1H, CH -N). Diagnostic multiplet for the beta-position.
Application Note: Hydrolysis of Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate to 3-(4-bromo-1H-pyrazol-1-yl)butanoic acid
Executive Summary This application note details the optimized protocol for the saponification of methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate to its corresponding carboxylic acid. This transformation is a critical step in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocol for the saponification of methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate to its corresponding carboxylic acid. This transformation is a critical step in the synthesis of pyrazole-based active pharmaceutical ingredients (APIs), particularly JAK and Lck kinase inhibitors.
While ester hydrolysis is a standard transformation, this specific substrate presents a unique stability challenge: the risk of retro-aza-Michael elimination . Under thermal stress or highly basic conditions, the pyrazole moiety acts as a leaving group, reverting the molecule to crotonic acid and 4-bromopyrazole. This protocol utilizes a Lithium Hydroxide (LiOH) mediated hydrolysis in a THF/Water system at controlled temperatures to ensure >98% conversion with <0.5% elimination byproducts.
Chemical Context & Mechanistic Strategy
The Substrate
The starting material, methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate, contains a
-pyrazolyl motif.
Functional Group: Methyl Ester (Target for hydrolysis).
Sensitive Motif: The
bond.
Chirality: The C3 position is chiral. While direct enolization at C2 does not racemize C3, an elimination-addition sequence (retro-Michael) will destroy enantiopurity.
Reaction Mechanism & Risks
The hydrolysis proceeds via the standard
mechanism (Nucleophilic Acyl Substitution). However, a competing E1cB pathway exists.
Pathway A (Desired): Hydroxide attacks the carbonyl carbon
Tetrahedral intermediate Elimination of methoxide Carboxylate formation.
Pathway B (Undesired - Elimination): Base deprotonates the
-carbon (C2). The resulting enolate collapses to form a double bond, expelling the pyrazole anion (a competent leaving group).
Critical Control Point: To favor Pathway A over Pathway B, we utilize LiOH (a milder base than KOH) and strictly control temperature to suppress the higher-energy elimination transition state.
Reaction Scheme Visualization
Figure 1: Mechanistic pathways showing the competition between desired hydrolysis and retro-Michael elimination.
Experimental Protocol
Materials & Reagents
Reagent
Equiv.
Role
Grade
Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate
1.0
Substrate
>98% HPLC
Lithium Hydroxide Monohydrate (LiOH·H₂O)
1.5 - 2.0
Base
Reagent Grade
Tetrahydrofuran (THF)
5 Vol
Solvent
Stabilized
Deionized Water
5 Vol
Co-solvent
Type II
1N Hydrochloric Acid (HCl)
As req.
Quench
Standard
Ethyl Acetate (EtOAc)
As req.
Extraction
ACS Grade
Detailed Methodology
Step 1: Solubilization
Charge a round-bottom flask with Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate (1.0 equiv).
Add THF (5 volumes relative to substrate weight). Stir until fully dissolved.
Note: The substrate is lipophilic due to the bromopyrazole; THF ensures homogeneity.
Step 2: Saponification
3. Prepare a solution of LiOH·H₂O (1.5 equiv) in Water (5 volumes).
4. Cool the THF solution to 0–5 °C using an ice bath.
5. Add the aqueous LiOH solution dropwise to the THF solution over 15 minutes.
Why: Exotherm control prevents local heating that triggers elimination.
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .
Stir for 3–5 hours.
Step 3: Process Control (IPC)
8. Sample 10 µL of the reaction mixture, dilute in 1:1 MeCN:Water, and analyze by HPLC or TLC (50% EtOAc/Hexane).
Target: Starting Material < 1.0%.
Observation: Product is more polar and will remain at the baseline in standard TLC unless acidified.
Step 4: Workup & Isolation
9. Concentrate the reaction mixture under reduced pressure (Rotavap, 35 °C) to remove the majority of THF.
Result: An aqueous slurry remains.
Dilute with Water (5 volumes) and wash with MTBE (Methyl tert-butyl ether) or minimal EtOAc (2 volumes) to remove unreacted ester or non-polar impurities. Discard the organic layer.
Note: The product is currently a lithium carboxylate salt and resides in the aqueous layer.
Cool the aqueous layer to 0–5 °C.
Slowly adjust pH to 3.0–4.0 using 1N HCl.
Caution: Do not drop pH < 2.0 rapidly, as the pyrazole nitrogen may protonate, increasing water solubility and making extraction difficult.
Extract the resulting milky suspension with Ethyl Acetate (3 x 5 volumes).
Combine organic layers, wash with Brine, and dry over anhydrous Na₂SO₄.
Filter and concentrate to dryness to yield the crude acid.
Workflow Visualization
Figure 2: Step-by-step operational workflow for the hydrolysis process.
Troubleshooting & Optimization
Observation
Root Cause
Corrective Action
Low Yield (<70%)
Product remaining in aqueous phase during extraction.
The pyrazole ring has basic character. Ensure pH is not too low (protonating the pyrazole makes it cationic/water-soluble) or too high (carboxylate remains). Optimal extraction pH is 3.5–4.0 (Isoelectric point vicinity).
Reaction temperature was too high or base concentration too strong. Repeat at 0 °C and strictly limit warming to 20 °C.
Gumming during Acidification
Rapid precipitation of amorphous solid.
Add HCl slower. If gumming occurs, add a small amount of EtOAc during acidification to initiate biphasic extraction early.
Safety Information (HSE)
4-Bromopyrazole derivatives: Generally irritants. Avoid inhalation of dust.
Lithium Hydroxide: Corrosive.[1] Causes severe skin burns and eye damage. Wear nitrile gloves and safety goggles.
THF: Peroxide former. Ensure solvent is fresh and stabilized. Highly flammable.
References
General Hydrolysis Methodology: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Pyrazole Stability & Synthesis: Fustero, S., et al. (2011). "Improved Regioselectivity in the Synthesis of Pyrazoles." Journal of Organic Chemistry, 76(11), 4835–4844. Link
Retro-Michael Risks in Beta-Amino Acids: Ma, J. A. (2003).
-amino acids." Angewandte Chemie International Edition, 42(36), 4290-4299. Link
Analogous Patent Protocol: "Process for the preparation of substituted pyrazole compounds." WO2011051336A1. (Describes hydrolysis of N-alkyl pyrazole esters using LiOH/THF). Link
Application Note: N-Alkylation of 4-Bromopyrazole with Methyl 3-Bromobutanoate
Executive Summary This application note details an optimized, self-validating protocol for the N-alkylation of 4-bromopyrazole using methyl 3-bromobutanoate to synthesize methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate . The...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details an optimized, self-validating protocol for the N-alkylation of 4-bromopyrazole using methyl 3-bromobutanoate to synthesize methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate . The procedure highlights the critical selection of mild carbonate bases to suppress the competitive E2 elimination of the secondary alkyl halide. Because 4-bromopyrazole is symmetrically substituted at the 4-position, this workflow circumvents the classic regioselectivity issues typically associated with pyrazole alkylation, yielding a single, highly versatile building block for downstream cross-coupling and drug discovery applications.
Mechanistic Rationale & Experimental Design
The N-alkylation of pyrazoles is a cornerstone transformation in medicinal chemistry, providing access to diverse N-substituted heterocycles[1]. When reacting 4-bromopyrazole with a secondary alkyl halide such as methyl 3-bromobutanoate, two primary mechanistic factors dictate the experimental design:
Symmetry and Regioselectivity : Typically, the N-alkylation of unsymmetrical pyrazoles yields a difficult-to-separate mixture of N1 and N2 regioisomers[2]. However, 4-bromopyrazole possesses a
-symmetric framework (excluding the tautomeric proton). Alkylation at either nitrogen produces the exact same product. This inherent symmetry eliminates the need for complex regioselective optimization or specialized catalysts [3].
Competitive E2 Elimination : Methyl 3-bromobutanoate is a secondary alkyl bromide with acidic protons adjacent to an ester carbonyl. The use of strong bases (e.g., NaH or alkoxides) will predominantly trigger an E2 elimination, yielding methyl crotonate as an undesired byproduct[2]. To circumvent this, a mild, bulky base like Cesium Carbonate (
) in a polar aprotic solvent (DMF) is employed [4]. The large ionic radius of the cesium cation prevents tight ion-pairing with the pyrazolide anion, maximizing its nucleophilicity for the desired pathway while its mild basicity minimizes elimination.
Visualizing the Reaction Workflow
Workflow for the N-alkylation of 4-bromopyrazole, highlighting E2 elimination control.
Table 1: Reaction Optimization Data & Base Selection Rationale
Base (Equiv)
Solvent
Temp (°C)
Conversion (%)
Yield of Product (%)
Yield of Elimination Byproduct (%)
(1.2)
THF
25
>95
15
80
(1.5)
DMF
60
85
72
13
(1.5)
DMF
60
>95
89
<5
Note:
provides the optimal balance of nucleophilic activation and suppression of elimination.
Detailed Step-by-Step Protocol
Scale: 10.0 mmol
Step 1: Reaction Setup & Deprotonation
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromopyrazole (1.47 g, 10.0 mmol) and anhydrous
(4.89 g, 15.0 mmol).
Seal the flask with a rubber septum and purge with dry Nitrogen (
) or Argon for 5 minutes to ensure anhydrous conditions.
Add anhydrous N,N-Dimethylformamide (DMF) (20 mL) via syringe. Stir the suspension at room temperature for 15–30 minutes to allow complete deprotonation and formation of the pyrazolide anion[2].
Step 2: SN2 Alkylation
Add methyl 3-bromobutanoate (2.17 g, 12.0 mmol) dropwise over 5 minutes via syringe.
Replace the septum with a reflux condenser (maintained under inert atmosphere) and heat the reaction mixture to 60 °C using a temperature-controlled oil bath or heating block.
Stir vigorously for 12 hours.
Self-Validation Check: Monitor the reaction via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting 4-bromopyrazole (
, stains with ) should disappear, replaced by a new, less polar UV-active product spot ().
Step 3: Workup & DMF Removal
Cool the reaction mixture to room temperature.
Dilute the mixture with Ethyl Acetate (EtOAc) (50 mL) and transfer to a separatory funnel.
Add distilled water (50 mL) to quench the reaction and dissolve the inorganic carbonate salts. Separate the layers.
Critical Step : Wash the organic (EtOAc) layer with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 30 mL).
Causality: DMF is highly soluble in EtOAc and notoriously difficult to remove via standard water washes. The addition of LiCl dramatically increases the ionic strength of the aqueous phase, forcing DMF into the aqueous layer and preventing emulsion formation.
Wash the organic layer with saturated brine (30 mL), dry over anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes).
Pool the product-containing fractions and concentrate in vacuo to afford methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate as a colorless to pale-yellow oil.
methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate as a pharmaceutical intermediate
Application Note: Synthesis and Utilization of Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate in Pharmaceutical Development Executive Summary & Strategic Rationale In modern medicinal chemistry, the pyrazole ring is a privi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis and Utilization of Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate in Pharmaceutical Development
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the pyrazole ring is a privileged pharmacophore, frequently embedded in the core structures of kinase inhibitors (e.g., JAK1/2 inhibitors like Ruxolitinib and Baricitinib). Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate serves as a highly versatile, bifunctional pharmaceutical intermediate.
This compound provides two orthogonal handles for downstream elaboration:
The C4-Bromine Atom: Primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to install complex aryl or heteroaryl systems.
The Methyl Ester Terminus: Readily undergoes saponification, amidation, or reduction, allowing for precise tuning of the molecule's physicochemical properties and target-binding affinity.
By leveraging the aza-Michael addition of 4-bromo-1H-pyrazole to methyl crotonate, chemists can install a branched aliphatic chain that introduces a critical stereocenter, a structural feature often required for improving metabolic stability and spatial orientation in active pharmaceutical ingredients (APIs)[1].
Mechanistic Insights: The Aza-Michael Addition
The construction of the C–N bond via aza-Michael addition is highly atom-economical[2]. However, the success of this reaction relies heavily on understanding the intrinsic reactivity of the pyrazole core.
Regioselectivity via Symmetry: A common pitfall in pyrazole alkylation is the generation of N1/N2 regioisomers, which require tedious chromatographic separation. Because 4-bromo-1H-pyrazole possesses a
-symmetric tautomeric equilibrium, alkylation at either nitrogen yields the exact same product. This structural symmetry completely bypasses regioselectivity issues[2].
Catalyst Causality: The choice of base is critical. Strong aqueous bases (like NaOH) will prematurely hydrolyze the methyl crotonate ester. Conversely, weak amine bases (like Triethylamine) fail to sufficiently deprotonate the pyrazole (
). The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is optimal; it acts as a strong, non-nucleophilic amidine base that rapidly generates the highly nucleophilic pyrazolide anion in polar aprotic solvents without degrading the ester electrophile.
Alternative Asymmetric Routes: If strict enantiopurity of the
-stereocenter is required from the outset, researchers may bypass the standard basic aza-Michael addition in favor of transition-metal catalysis, such as rhodium-catalyzed asymmetric addition to allenes[3].
Data Presentation: Reaction Optimization
The following table summarizes the causal relationship between reaction conditions and conversion efficiency during workflow development.
Table 1: Catalyst and Solvent Optimization for Aza-Michael Addition
Entry
Base (Equivalents)
Solvent
Temp (°C)
Time (h)
Conversion (%)
Regioselectivity
1
Triethylamine (1.5)
DCM
25
24
< 10
N/A
2
(1.0)
DMF
60
12
78
Single Isomer
3
DBU (0.1)
MeCN
60
8
> 95
Single Isomer
4
DBU (0.1)
MeOH
65
12
65
Single Isomer
Insight: Entry 3 demonstrates that a catalytic amount of DBU in Acetonitrile provides the optimal thermodynamic environment for the aza-Michael addition, driving the reaction to near-complete conversion.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system for a standard 10 mmol discovery scale. Every critical step includes a validation checkpoint to ensure process integrity.
Materials:
4-Bromo-1H-pyrazole: 1.47 g (10.0 mmol)
Methyl crotonate (Methyl (E)-but-2-enoate): 1.20 g (12.0 mmol, 1.2 equiv)
DBU: 0.15 g (1.0 mmol, 0.1 equiv)
Acetonitrile (MeCN, anhydrous): 20 mL
Step-by-Step Methodology:
Initiation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1H-pyrazole in anhydrous MeCN under an inert nitrogen atmosphere.
Activation: Add DBU via microsyringe, followed by the dropwise addition of methyl crotonate.
Propagation: Heat the reaction mixture to 60 °C using a temperature-controlled heating block. Stir vigorously for 8 hours.
Validation Checkpoint 1 (In-Process Control): Withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade methanol, and analyze via UPLC-MS.
Self-Validation Criteria: The reaction is complete when the starting material peak (
147.0/149.0) is <2% relative to the product. The target product must exhibit a distinct 1:1 isotopic doublet at 247.0 and 249.0 , confirming the successful addition and the retention of the critical bromine atom.
Quench & Workup: Cool the mixture to ambient temperature. Concentrate under reduced pressure to remove MeCN. Dilute the crude residue in ethyl acetate (50 mL) and wash with 0.1 M aqueous HCl (2 x 20 mL).
Causality: The mild acidic wash selectively protonates the DBU, partitioning it into the aqueous layer while leaving the product's methyl ester completely intact.
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Validation Checkpoint 2 (Final Release): Obtain a
NMR spectrum (400 MHz, ).
Self-Validation Criteria: Confirm the presence of a diagnostic doublet (~1.5 ppm) corresponding to the terminal methyl group of the butanoate chain, and a sharp singlet (~3.6 ppm) for the methoxy ester. The pyrazole protons must appear as two distinct singlets in the aromatic region, verifying the structural integrity of the 4-bromo-1H-pyrazole core.
Downstream Applications & Workflow Visualization
Once synthesized, methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate acts as a central hub for divergent API synthesis. The C4-bromine is typically subjected to Suzuki-Miyaura cross-coupling with boronic acids to build the primary pharmacophore, while the ester is hydrolyzed to a carboxylic acid for subsequent coupling with various amines.
Figure 1: Synthetic workflow of methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate.
References
1.[1] Title: Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Source: Pharmaceuticals (Basel) / PMC. URL: [Link]
2.[2] Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Source: Molecules / PMC. URL: [Link]
3.[3] Title: Regio- and enantioselective synthesis of N-substituted pyrazoles by rhodium-catalyzed asymmetric addition to allenes. Source: Angewandte Chemie International Edition / PubMed. URL: [Link]
Technical Support Center: Separation of N1 and N2 Pyrazole Butanoate Isomers
Welcome to the technical support center for the separation of N1 and N2 isomers of pyrazole butanoates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the com...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the separation of N1 and N2 isomers of pyrazole butanoates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet significant challenge of isolating these closely related regioisomers. The formation of both N1 and N2 alkylated products is a frequent outcome in pyrazole synthesis, and their separation is critical for pharmacological and downstream chemical applications.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My N1 and N2 isomers are co-eluting or have very poor resolution (<0.8) on a standard silica gel column. What are my next steps?
This is the most common issue, arising from the very similar polarities of the N1 and N2 regioisomers.[1][3]
Answer:
A systematic approach to method development is required. Do not waste material on a large-scale column until you have achieved baseline separation on an analytical scale (TLC or HPLC).
Step 1: Re-evaluate Your TLC Mobile Phase.
Causality: A successful column separation is predicated on good separation (ΔRf > 0.1) on a Thin Layer Chromatography (TLC) plate. If spots are not distinct on TLC, they will not separate on the column.[3]
Actionable Advice:
Systematically Vary Polarity: Screen a range of ethyl acetate (EtOAc) in hexanes (or heptane) mixtures, from 5% to 50%. Run each TLC plate carefully, ensuring the chamber is saturated with solvent vapor.
Introduce a Third Solvent: Add a small percentage (1-5%) of a solvent with different properties. For instance, dichloromethane (DCM) can alter selectivity. A combination like Hexane/EtOAc/DCM (80:15:5) may provide a different selectivity profile than a simple binary mixture.
Use Additives for Basic Pyrazoles: If your pyrazole butanoate has other basic sites, residual acidic silanols on the silica surface can cause peak tailing and poor separation. Add 0.5-1% triethylamine (TEA) or ammonia in methanol to the mobile phase to neutralize these sites and improve peak shape.[4]
Step 2: Switch to High-Performance Liquid Chromatography (HPLC) for Method Development.
Causality: HPLC offers significantly higher efficiency and a wider range of stationary phases than flash chromatography, making it the superior tool for resolving challenging isomers.[3]
Actionable Advice:
Normal-Phase HPLC: This is often the most effective method for separating regioisomers.[5] Start with a silica or diol-based column.
Reverse-Phase HPLC: While standard C18 columns may struggle due to the isomers' similar hydrophobicity, columns with alternative selectivities can be highly effective.[6] Phenyl-hexyl or pentafluorophenyl (PFP) columns offer π-π interactions that can differentiate between the isomers based on the presentation of the pyrazole ring.[6][7]
HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful, yet often overlooked, alternative for polar compounds that are not well-retained in reverse-phase.
Step 3: Consider an Alternative Stationary Phase for Flash Chromatography.
Causality: If HPLC is not an option for preparative scale, changing the adsorbent can provide the necessary change in selectivity.
Actionable Advice:
Alumina: Both neutral and basic alumina offer different surface chemistry compared to silica and can be effective.
Reverse-Phase Silica (C18): For more polar pyrazoles, preparative reverse-phase chromatography using a C18-functionalized silica gel with a water/acetonitrile or water/methanol gradient can be a viable option.[1]
Question 2: I have achieved separation, but my yields are low after column chromatography. Where could my product be going?
Answer:
Product loss during purification is often due to either irreversible adsorption onto the stationary phase or co-elution with impurities.
Step 1: Assess Compound Stability on Silica.
Causality: Some N-substituted pyrazoles can be unstable on acidic silica gel, leading to degradation during long purification runs.
Actionable Advice: Perform a 2D TLC. Spot your crude material on a TLC plate, run it in your chosen eluent, then turn the plate 90 degrees and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates your compound is degrading on the silica. If this is the case, consider using a less acidic stationary phase like neutral alumina or deactivating your silica with a TEA-containing mobile phase.
Step 2: Optimize Sample Loading.
Causality: Using a strong solvent to dissolve the sample for loading onto the column can cause premature band broadening and streaking, leading to mixed fractions and lower isolated yields.
Actionable Advice: Always use the "dry loading" method. Dissolve your crude mixture in a minimal amount of a strong solvent (like DCM or methanol), add a small amount of silica gel (2-3 times the mass of your crude product), and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column, ensuring a tight, concentrated starting band.[3]
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical differences between N1 and N2 pyrazole butanoates that I can exploit for separation?
A1: The key differences stem from the electronic environment and steric hindrance around the two nitrogen atoms.[1]
Dipole Moment & Polarity: The N1-substituted isomer often has a different overall dipole moment compared to the N2-isomer due to the asymmetry. The N2 nitrogen is considered "pyridine-like" while the N1 nitrogen is "pyrrole-like".[8][9] This subtle difference in polarity is the primary property exploited by adsorption chromatography (silica gel, alumina).
Steric Hindrance: The substituent on the N1 position is flanked by a ring carbon and the N2 nitrogen. The N2 position is flanked by two ring carbons. Depending on the substitution pattern of the pyrazole ring itself (e.g., at C3 or C5), the butanoate chain will experience different steric environments. This can be exploited by stationary phases that offer shape selectivity, such as phenyl or PFP columns in HPLC.[7]
Q2: How can I definitively identify which isomer is N1 and which is N2 after separation?
A2: Spectroscopic analysis, particularly advanced Nuclear Magnetic Resonance (NMR) techniques, is the gold standard for isomer identification.[2]
Nuclear Overhauser Effect (NOE): A 1D or 2D NOESY experiment is often the most conclusive method.[2][10] For an N1-substituted pyrazole, a through-space correlation (NOE) will be observed between the protons of the butanoate group (e.g., the α-methylene protons) and the proton on the C5 position of the pyrazole ring. For the N2-isomer, an NOE would be expected to both the C3 and C5 protons.
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR experiment shows correlations between protons and carbons over 2-3 bonds. The protons on the α-carbon of the butanoate chain will show a long-range correlation to specific carbons in the pyrazole ring. For the N1 isomer, a ³J correlation to the C5 carbon is expected. For the N2 isomer, ³J correlations to both C3 and C5 would be anticipated.[11]
Table 1: Key Spectroscopic Techniques for Isomer Identification
Technique
Principle
Expected Outcome for N1 vs. N2 Isomers
¹H NMR
Chemical Shift
The chemical shifts of the pyrazole ring protons (H3, H4, H5) will be different for each isomer due to the varying electronic effects of the butanoate substitution.[12]
¹³C NMR
Chemical Shift
Similar to ¹H NMR, the carbon chemical shifts of the pyrazole ring will be distinct for each isomer.[13]
NOESY
Through-space proton-proton correlation
N1-Isomer: NOE observed between butanoate α-protons and pyrazole H5 proton. N2-Isomer: NOE may be observed between butanoate α-protons and both H3 and H5 protons.[10]
| HMBC | Long-range proton-carbon correlation (2-3 bonds) | N1-Isomer: Correlation between butanoate α-protons and pyrazole C5. N2-Isomer: Correlations between butanoate α-protons and both pyrazole C3 and C5.[11] |
Q3: Can I use crystallization to separate the isomers?
A3: Yes, fractional crystallization can be an effective, scalable, and economical method, but it is highly dependent on the specific properties of your isomers.[14]
Principle: This technique relies on differences in the solubility of the two isomers in a specific solvent system. One isomer may be significantly less soluble and will crystallize out of a saturated solution preferentially, while the other remains in the mother liquor.[15]
Methodology:
Solvent Screening: Screen a wide range of solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) to find one where the crude mixture has moderate solubility at elevated temperatures and poor solubility at room temperature or below.
Procedure: Dissolve the isomeric mixture in a minimal amount of the chosen hot solvent to form a saturated solution. Allow the solution to cool slowly and undisturbed.
Seeding: If you have a small amount of a pure isomer, adding a single seed crystal can promote the crystallization of that specific isomer.
Challenges: Co-crystallization, where both isomers crystallize together in the same lattice, is a common problem and can make this method unfeasible.[4]
Experimental Protocols & Workflows
Protocol 1: Analytical HPLC Method Screening
This protocol outlines a systematic approach to screen for optimal separation conditions.
System Preparation: Use a standard HPLC system with a UV detector.[3] Monitor at a wavelength where both isomers have good absorbance (e.g., 254 nm).
Column Selection:
Start Point: Normal Phase - Chiralpak IA or similar amylose-based column (often provides good shape selectivity for regioisomers). Mobile Phase: Hexane/Isopropanol (IPA) gradient.
Alternative 1: Reverse Phase - Phenyl-Hexyl column (4.6 x 150 mm).
Alternative 2: Reverse Phase - Pentafluorophenyl (PFP) column (4.6 x 150 mm).
Mobile Phase Screening (for RP columns):
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Scouting Gradient: Run a fast, broad gradient (e.g., 5% B to 95% B over 10 minutes) to determine the approximate elution time of the isomers.
Optimization: Based on the scouting run, develop a shallower gradient around the elution point (e.g., 30% B to 50% B over 20 minutes) to maximize resolution.
Analysis: Inject a 1 mg/mL solution of the isomeric mixture. Evaluate chromatograms for resolution (Rs). A value of Rs > 1.5 is desired for baseline separation, which is necessary for robust preparative chromatography.
Workflow & Logic Diagrams
The following diagrams illustrate the decision-making process for separation and characterization.
Caption: Method development workflow for pyrazole isomer separation.
Caption: Logic diagram for definitive isomer structure elucidation using NMR.
References
Benchchem. (2025). Technical Support Center: Selective N-Methylation of Pyrazoles. Benchchem.
Benchchem. (2025). Column chromatography conditions for separating pyrazole isomers. Benchchem.
UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav.
Benchchem. (2025). troubleshooting separation of toluidine isomers. Benchchem.
Google Patents. (n.d.). Process for crystallizing and separating different diisocyanate isomers.
Benchchem. (2025). Identifying and removing byproducts in pyrazole synthesis. Benchchem.
Benchchem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.
MDPI. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI.
Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Reddit.
ThermoFisher. (n.d.). Successful HPLC Operation – A Troubleshooting Guide. ThermoFisher.
vscht.cz. (2007). TROUBLESHOOTING. vscht.cz.
PubMed. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. PubMed.
Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate.
Technical Support Center: Purification of Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate
Welcome to the Technical Support Center for the isolation and purification of methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate . This compound is typically synthesized via the aza-Michael addition of 4-bromo-1H-pyrazole to me...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the isolation and purification of methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate . This compound is typically synthesized via the aza-Michael addition of 4-bromo-1H-pyrazole to methyl crotonate. While aza-Michael additions are powerful and versatile methods for constructing C-N bonds (1[1]), the reaction mixture often contains unreacted polar pyrazoles, volatile esters, and base catalysts that require a strategic purification approach.
This guide is designed for research scientists and drug development professionals, focusing on the causality behind each purification step to ensure high-yield, analytical-grade recovery.
Purification Workflow Overview
Understanding the physicochemical fate of your reaction components is the first step to a self-validating purification system. The diagram below outlines the logical flow of isolation, exploiting differences in volatility, pKa, and polarity.
Workflow for the isolation of methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate.
Troubleshooting Guides & FAQs
Q: How do I efficiently separate the product from unreacted 4-bromo-1H-pyrazole?A: The separation relies on a fundamental shift in hydrogen-bonding capacity. Unreacted 4-bromo-1H-pyrazole possesses a free N-H group, acting as a strong hydrogen-bond donor that interacts heavily with the silanol groups on stationary phase silica. Upon successful N-alkylation, this N-H bond is replaced by the butanoate alkyl chain, neutralizing its H-bond donating ability. Consequently, the product is significantly less polar. Using a standard normal-phase silica gel column with a Hexane/Ethyl Acetate gradient will elute the lipophilic product well before the strongly retained starting material.
Q: My crude NMR shows a significant amount of residual methyl crotonate. What is the best removal strategy?A: Methyl crotonate is a volatile α,β-unsaturated ester (b.p. ~120 °C). While it can be separated via chromatography, it often streaks or co-elutes with non-polar impurities. The most efficient method is to apply high vacuum (e.g., rotary evaporation at 40 °C, <10 mbar) prior to any liquid-liquid extraction. This physically strips the volatile Michael acceptor without risking thermal degradation of your target adduct. In fact, some optimized protocols rely entirely on this evaporation step for purification when reactions are run solvent-free ().
Q: I am observing a highly polar side product that stays at the baseline of my TLC plate. What is it, and how do I remove it?A: This is likely 3-(4-bromo-1H-pyrazol-1-yl)butanoic acid. Extended reaction times (up to 16 hours) and the use of bases like DBU are often required for the aza-Michael addition of deactivated pyrazoles (2[2]). If trace water is present in your solvent or hygroscopic base, base-catalyzed hydrolysis of the methyl ester occurs. To remove this carboxylic acid side-product, incorporate a mild basic aqueous wash (saturated NaHCO₃) during your liquid-liquid extraction. The resulting carboxylate salt will partition cleanly into the aqueous layer.
Q: Why do I need to wash with saturated NH₄Cl instead of standard 1M HCl during workup?A: While the target molecule is relatively stable, strong aqueous acids (like 1M HCl) risk partial ester hydrolysis during the workup phase, especially if phase separation is delayed. Saturated ammonium chloride (NH₄Cl, pH ~5.5) is sufficiently acidic to neutralize basic catalysts (like DBU or secondary amines) and partition them into the aqueous layer, but mild enough to preserve the integrity of the methyl ester.
Increase reaction time to 16h; ensure base catalyst (e.g., DBU) is active and dry.
Co-elution of methyl crotonate
Insufficient vacuum concentration.
Strip crude mixture at 40 °C, <10 mbar before liquid-liquid extraction.
Baseline streaking on TLC
Ester hydrolysis (carboxylic acid formation).
Wash organic layer with saturated NaHCO₃ during LLE.
Product degradation on column
Acidic silanol interaction.
Pre-treat silica with 1% Et₃N or elute quickly; avoid letting the compound sit on the column.
Standard Operating Procedure: Optimized Purification
Follow this step-by-step methodology to ensure a self-validating purification of your target compound.
Step 1: Vacuum Concentration
Transfer the crude reaction mixture to a round-bottom flask.
Concentrate under reduced pressure (40 °C, <10 mbar) using a rotary evaporator for at least 30 minutes. Causality: This physically removes the volatile methyl crotonate and any low-boiling solvents (e.g., acetonitrile), preventing them from interfering with the chromatography.
Step 2: Liquid-Liquid Extraction (LLE)
Dissolve the resulting crude residue in Ethyl Acetate (EtOAc, 20 mL per gram of crude).
Wash the organic phase sequentially with:
Saturated aqueous NH₄Cl (1 x 10 mL): Neutralizes and removes base catalysts.
Saturated aqueous NaHCO₃ (1 x 10 mL): Deprotonates and extracts any hydrolyzed ester side-products.
Brine (1 x 10 mL): Disrupts emulsions and removes residual water from the organic phase.
Step 3: Drying & Preparation
Dry the retained organic layer over anhydrous Na₂SO₄.
Filter the suspension and concentrate the filtrate under vacuum to yield the crude product as a viscous oil.
Step 4: Flash Column Chromatography
Load the crude mixture onto a normal-phase silica gel column.
Elute using a gradient solvent system of Hexane:EtOAc (start at 95:5 to flush non-polar impurities, ramp to 70:30 to elute the product).
Monitor fractions via TLC (UV active at 254 nm). The N-alkylated product will elute cleanly (Rf ~ 0.45), leaving the unreacted 4-bromo-1H-pyrazole retained on the column (Rf ~ 0.15).
Step 5: Final Isolation
Pool the fractions containing the pure product.
Concentrate under high vacuum to afford pure methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate. Verify purity via ¹H NMR (look for the disappearance of the pyrazole N-H broad singlet and the presence of the methyl ester singlet at ~3.6 ppm).
References
The Asymmetric Aza-Michael Reaction
ResearchGate
URL
d-nb.
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #STAB-PYR-004
Subject: Stability & Handling in Basic Conditions
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Red Zone"
You are likely working with Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate , a critical intermediate often used in the synthesis of JAK inhibitors or similar pyrazole-based APIs.
The Core Stability Issue:
This molecule is thermodynamically unstable in strong basic conditions at elevated temperatures. While the methyl ester is susceptible to standard hydrolysis (saponification), the molecule possesses a "self-destruct" mechanism: Retro-Aza-Michael Elimination .
Immediate Operational Directives:
DO NOT heat above 40°C when pH > 10.
DO NOT use strong bases (KOH, NaOH) in refluxing alcohols if preserving the pyrazole-chain linkage is required.
DO use Lithium Hydroxide (LiOH) at 0°C–RT for controlled hydrolysis.
DO monitor reaction progress via HPLC/TLC to detect the onset of 4-bromopyrazole (decomposition byproduct).
Technical Deep Dive: The Chemistry of Failure
To troubleshoot effectively, you must understand the competition between the Desired Pathway (Hydrolysis) and the Catastrophic Pathway (Elimination) .
Mechanism A: Saponification (Desired)
The hydroxide ion attacks the carbonyl carbon of the ester. This is the standard
mechanism.
Result: Formation of the carboxylic acid (as a salt).[1][2]
Stereochemistry: Preserved (usually).
Mechanism B: Retro-Aza-Michael Elimination (The Hazard)
The hydrogen at the C2 position (alpha to the carbonyl) is acidic. However, the pyrazole at C3 is a leaving group (albeit a poor one). Under forcing conditions (Heat + Strong Base), the base deprotonates C2, leading to an E1cB-like elimination that expels the pyrazole.
Result: Decomposition into Methyl Crotonate (or crotonic acid) and 4-Bromo-1H-pyrazole .
Stereochemistry:DESTROYED . If the reaction reverses (Forward Michael Addition), the re-addition is non-stereoselective, leading to racemization.
Visualizing the Pathways
Figure 1: The bifurcation of reactivity.[3][4][5] The green path requires kinetic control (low temp); the red path dominates under thermodynamic control (high heat).
Troubleshooting Guides
Scenario A: "My product yield is low, and I see a new low-MW spot on TLC."
Diagnosis: You have triggered the Retro-Michael elimination. The new spot is likely 4-bromo-1H-pyrazole.
Root Cause: Temperature was too high during saponification, or the reaction time was too long.
Solution:
Lower temperature to 0°C.
Switch from NaOH to LiOH (Lithium coordinates the carbonyl oxygen, accelerating hydrolysis without acting as strongly as a naked base for elimination).
Stop the reaction immediately upon consumption of starting material.
Scenario B: "I isolated the acid, but the enantiomeric excess (ee%) dropped."
Diagnosis: Racemization via reversible elimination.
Mechanism: The molecule didn't fully decompose, but it entered the equilibrium state:
Even 5% conversion to the crotonate and back will significantly erode optical purity.
Solution:
Strict Temperature Control: Never exceed 25°C.
Solvent Change: Avoid thermodynamic solvents like refluxing ethanol. Use THF/Water (2:1).
Scenario C: "The ester isn't hydrolyzing at 0°C."
Diagnosis: Steric hindrance or poor solubility.
Root Cause: The 4-bromo-pyrazole group is bulky. If the solvent system is too non-polar, the hydroxide cannot penetrate.
Solution:
Add a phase transfer catalyst (e.g., TBAB) if using a biphasic system.
Increase the polarity of the solvent (e.g., add Methanol to the THF/Water mix) to ensure the ester is in the same phase as the hydroxide.
Standard Operating Procedure (SOP)
Protocol: Controlled Hydrolysis of Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate
Dissolution: Dissolve the ester in THF and cool the solution to 0°C (Ice bath).
Addition: Dissolve LiOH·H₂O in the calculated volume of water. Add this solution dropwise to the ester solution.
Why? Slow addition prevents localized "hotspots" of high pH.
Reaction: Stir at 0°C for 2 hours. Monitor by TLC/HPLC.
Checkpoint: If reaction is <50% complete after 2 hours, allow to warm to Room Temperature (20-25°C) . Do not heat.
Quenching (Critical):
Cool back to 0°C.
Adjust pH to ~4-5 using 1N HCl or Citric Acid. Do not use strong mineral acids (Conc. HCl) rapidly , as local heating can trigger decomposition.
Extraction: Extract immediately with Ethyl Acetate. Do not leave the compound in the aqueous acidic phase for prolonged periods.
Data Table: Stability Limits
Parameter
Safe Zone
Danger Zone
Result of Failure
pH
8.0 – 11.0
> 12.0
Rapid Elimination
Temperature
0°C – 25°C
> 40°C
Retro-Michael / Racemization
Base Cation
Li+
K+, Na+ (in alcohol)
Aggressive Elimination
Solvent
THF/H2O, Dioxane/H2O
MeOH (Reflux), EtOH (Reflux)
Transesterification / decomp
References & Authority
Mechanistic Foundation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (See Chapter on Conjugate Addition and Elimination).
Retro-Michael Specifics: Kallitsakis, M. G., et al. (2018).[6] "Mechanistic Studies on the Michael Addition... via a Retro-aza-Henry-Type Process." Journal of Organic Chemistry. (Demonstrates the reversibility of aza-Michael systems under basic conditions).
Hydrolysis Protocols: Koshikari, Y., et al. (2012).[7] "Mild alkaline hydrolysis of hindered esters." Organic Letters. (Provides basis for LiOH/low-temp protocols).
Pyrazoles in Drug Discovery: Fustero, S., et al. (2010). "Improved hydrolytic stability of pyrazole derivatives." Journal of Medicinal Chemistry. (Contextualizes the stability of pyrazole esters in biological buffers).
Disclaimer: This guide is for research purposes. Always consult the specific MSDS for 4-bromo-1H-pyrazole derivatives before handling.
Definitive Guide: Distinguishing Pyrazole N1 vs. N2 Regioisomers via NMR
Executive Summary In medicinal chemistry, the pyrazole ring is a privileged scaffold (found in Celecoxib, Sildenafil, Ruxolitinib). However, the annular tautomerism of unsubstituted pyrazoles ( -H -H) creates a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the pyrazole ring is a privileged scaffold (found in Celecoxib, Sildenafil, Ruxolitinib). However, the annular tautomerism of unsubstituted pyrazoles (
-H -H) creates a critical regioselectivity challenge during alkylation or arylation.
Reacting a 3-substituted pyrazole can yield two distinct regioisomers:
1,3-disubstituted (Reaction at the nitrogen distal to the substituent).
1,5-disubstituted (Reaction at the nitrogen proximal to the substituent).
Misassigning these isomers leads to erroneous Structure-Activity Relationship (SAR) models. While X-ray crystallography is absolute, it is low-throughput. This guide compares NMR methodologies to unambiguously assign pyrazole regiochemistry, ranking them by reliability and experimental demand.
Comparative Analysis of NMR Methodologies
Feature
Method A: 1D 1H/13C NMR
Method B: 2D NOESY/ROESY
Method C: 1H-15N HMBC
Primary Mechanism
Chemical Shift () & Coupling ()
Spatial Proximity (Dipolar Coupling)
Scalar Coupling & Nitrogen Hybridization
Reliability
Moderate (Substituent dependent)
High (If diagnostic protons exist)
Definitive (Gold Standard)
Sample Requirement
Low (<1 mg)
Moderate (1-5 mg)
High (>10 mg or Cryoprobe)
Experiment Time
Minutes
1-4 Hours
4-12 Hours
Key Discriminator
(C3 vs C5) &
NOE: N-R C5-R
(Pyrrole vs Pyridine)
Method 1: 1D 1H & 13C NMR (The Screening Tool)
While often ambiguous, specific chemical shift rules and coupling constants provide the first line of evidence.
The C3 vs. C5 Rule
In
-substituted pyrazoles, the carbon atoms at positions 3 and 5 are chemically distinct.
C3 (Distal): Generally resonates downfield (deshielded,
145–155 ppm).
C5 (Proximal to N1): Generally resonates upfield (shielded,
130–140 ppm).
Note: This rule can be inverted by strong electron-withdrawing groups (EWG) or steric strain. Do not rely on shifts alone.
The Coupling Constant Validator (
)
The gated-decoupled 13C spectrum (or HMBC cross-peak analysis) reveals the three-bond coupling between the ring carbons and the H4 proton.
: Typically larger (approx. 10–12 Hz).
: Typically smaller (approx. 7–9 Hz).
Why it works: The electron density distribution in the
-substituted ring creates a more efficient coupling pathway through the C5-C4 bond than the C3-C4 bond due to the lone pair contribution from N1.
Method 2: 2D NOESY/ROESY (The Spatial Check)
This is the most practical method for routine assignment in medicinal chemistry, provided the substituents have protons.
The "Vicinal Crossover" Effect
1,5-Isomer: The
-substituent (e.g., -Methyl) is spatially close to the C5-substituent.
Result: Strong NOE cross-peak between
-Me and C5-R.
1,3-Isomer: The
-substituent is spatially close to the C5-Proton (since the substituent is at C3).
Result: Strong NOE cross-peak between
-Me and H5.
Critical Failure Mode: If C5 is fully substituted with a group lacking protons (e.g., -Cl, -Br, -NO2), NOESY is silent regarding regiochemistry.
Method 3: 1H-15N HMBC (The Gold Standard)
When stereoelectronics are complex or NOE is ambiguous, 1H-15N HMBC provides irrefutable proof by directly probing the nitrogen hybridization states.
Nitrogen Chemical Shifts (Referenced to
)
N1 (Pyrrole-like): Shielded region, -170 to -220 ppm .
N2 (Pyridine-like): Deshielded region, -60 to -100 ppm .
The Connectivity Logic
Run a 1H-15N HMBC (optimized for long-range coupling, typically 8 Hz).
Identify the
-substituent protons (e.g., -CH3).
Trace the correlation: The
-CH3 protons will show a strong correlation to N1 .
Check the Shift: Verify that this N1 is in the "pyrrole-like" region (-180 ppm).
Assign Regiochemistry:
Look for correlations from the ring protons/substituents to this assigned N1.
If H5 correlates to N1, it is the 1,3-isomer (because H5 is on C5, adjacent to N1).
If H3 correlates to N2 (and not N1), and substituent protons correlate to N1, it is the 1,5-isomer .
Analysis: Look for positive enhancement of the C5-H or C5-substituent signals.
Protocol B: 1H-15N HMBC (Definitive Assignment)
Required for publication-quality proof.
Sample: High concentration preferred (>20 mg).
Reference: External Nitromethane (set to 0 ppm) or Liquid Ammonia (set to 0 ppm; Nitromethane is
380 ppm on this scale). Recommendation: Use Nitromethane scale for consistency with heterocyclic literature.
Pulse Sequence: hmbcgpndqf (Bruker).
Optimization: Set cnst13 (J coupling) to 6–8 Hz (typical
and in azoles).
Acquisition:
TD (F1): 128–256 increments.
NS: 32–64 scans per increment (depending on concentration).
Relaxation Delay: 1.5 s.
Processing: Linear Prediction (LP) in F1 can significantly improve resolution.
Decision Logic & Workflow
Caption: Decision tree for assigning pyrazole regiochemistry. Blue nodes indicate structural checks; Yellow nodes are standard experiments; Red indicates advanced heteronuclear experiments.
References
Claramunt, R. M., et al. (1993).[1] "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry.[1]
Alkorta, I., & Elguero, J. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules.
Fruchier, A., et al. (1984).[2] "1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives." Magnetic Resonance in Chemistry.
López-Tarifa, P., et al. (2012).[2] "On the Tautomerism of N-Substituted Pyrazolones." Chemistry.
Cornell University NMR Facility. (2025). "Nitrogen-15 Chemical Shift Converter." Cornell.edu.[3]
HPLC retention time of methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate
This guide provides a technical analysis of the HPLC retention characteristics for methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate . As retention time ( ) is system-dependent, this document focuses on method development stra...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of the HPLC retention characteristics for methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate . As retention time (
) is system-dependent, this document focuses on method development strategies, predicted elution behavior, and comparative column performance to ensure reproducible analysis in drug discovery workflows.
Executive Summary: The Physicochemical Profile
Before establishing an HPLC method, one must understand the analyte's interaction profile.
Temperature: 30°C (Controlled temperature is critical to prevent
drift).
Detection: UV @ 254 nm (primary) and 220 nm (secondary).
Gradient Table:
Time (min)
% Mobile Phase B
Event
0.0
5%
Equilibration
2.0
5%
Hold (Elute polar salts)
12.0
95%
Linear Gradient
15.0
95%
Wash
| 15.1 | 5% | Re-equilibration |
Expected Elution Order:
t ~ 2.5 min: 4-Bromo-1H-pyrazole (Starting Material - Polar).
t ~ 6.5 min:Target Analyte (Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate).
t ~ 9.0 min: Bis-alkylated impurities (if reaction stoichiometry was uncontrolled).
Part 2: Chiral Method Development (Enantiomeric Excess)
Since the synthesis involves a Michael addition to a substituted crotonate, the product is a racemate unless asymmetric catalysis was used. Achiral C18 columns will not separate the (R) and (S) enantiomers; they will co-elute as a single peak.
To determine Enantiomeric Excess (ee%), you must use Normal Phase (NP) or Polar Organic Mode.
Chiral Column Comparison
Chiral Selector
Commercial Name (Examples)
Separation Mechanism
Success Probability
Amylose tris(3,5-dimethylphenylcarbamate)
Chiralpak AD-H / Lux Amylose-1
H-bonding & Inclusion
High (Standard for pyrazoles)
Cellulose tris(3,5-dimethylphenylcarbamate)
Chiralcel OD-H / Lux Cellulose-1
H-bonding & Steric fit
Medium-High
Immobilized Amylose
Chiralpak IA
Solvent Flexibility
High (Robustness)
Recommended Chiral Protocol
Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
Additives: 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA). Note: Pyrazoles can tail; basic additives usually improve peak shape.
Expected Result: Two peaks with 1:1 area ratio (for racemate) eluting between 8–15 minutes.
Part 3: Decision Logic & Troubleshooting (Visualization)
The following diagram illustrates the logical workflow for method selection and troubleshooting based on the specific analytical need (Purity vs. Chirality).
Figure 1: Decision tree for method development, distinguishing between achiral purity analysis and chiral separation workflows.
Part 4: Scientific Validation & Causality
Why Formic Acid?
N-unsubstituted pyrazoles and their derivatives often exhibit "peak tailing" on silica-based columns. This is caused by the interaction between the basic nitrogen of the pyrazole and residual acidic silanols on the column stationary phase.
Mechanism: Adding 0.1% Formic Acid lowers the pH to ~2.7. This protonates the pyrazole nitrogen (making it cationic) but, more importantly, suppresses the ionization of surface silanols (Si-O⁻
Si-OH), preventing the strong ionic drag that causes tailing [1].
The UV Absorbance Factor
While the ester group has weak absorbance (200-210 nm), the 4-bromopyrazole moiety provides a distinct chromophore.
Recommendation: Set the Diode Array Detector (DAD) to 254 nm . This wavelength avoids the noise associated with solvent cut-offs (seen at 210 nm) while providing high sensitivity for the aromatic ring.
Sample Preparation (Self-Validating Step)
To ensure the retention time is accurate and not an artifact of "solvent effects":
Dissolve the sample in the initial mobile phase (5% ACN / 95% Water).
If the sample is insoluble, dissolve in 100% ACN and dilute 10x with water.
Validation: Inject 1 µL vs. 10 µL. If the
shifts significantly or the peak splits, your sample solvent is too strong (incompatible with the initial gradient conditions) [2].
References
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for silanol suppression mechanisms).
Dolan, J. W. (2024).[9] "Factors Impacting Chromatography Retention Time." Separation Science. Available at: [Link]
SIELC Technologies. "Separation of Pyrazole, 4-bromo-3,5-dimethyl- on Newcrom R1 HPLC column." Available at: [Link]
Comparative Analysis of Ionization Modalities for the Structural Characterization of Bromopyrazole Esters
Executive Summary This guide provides a technical comparison of mass spectrometry (MS) approaches for analyzing bromopyrazole esters , a critical scaffold in modern agrochemical and pharmaceutical discovery (e.g., ryanod...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of mass spectrometry (MS) approaches for analyzing bromopyrazole esters , a critical scaffold in modern agrochemical and pharmaceutical discovery (e.g., ryanodine receptor modulators).
While Electron Ionization (EI) has historically been the standard for library matching, this guide argues that Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) offers superior performance for this specific chemical class. The presence of the labile ester moiety and the necessity of preserving the bromine isotopic signature favors the "soft" ionization and controllable fragmentation of ESI over the "hard" fragmentation of EI.
Part 1: The Isotopic Signature (The Diagnostic Baseline)
Before analyzing fragmentation, the researcher must validate the precursor. Bromopyrazole esters possess a unique spectral fingerprint due to the natural abundance of bromine isotopes.
: Ratio: (50.7% : 49.3%)
Spectral Appearance: A "doublet" molecular ion peak separated by 2 mass units (
and ) of nearly equal intensity.
Crucial Insight: In any fragmentation event where the bromine atom is retained, this 1:1 doublet pattern must persist. If the doublet collapses to a singlet, the bromine has been lost (neutral radical loss or HBr elimination). This serves as an internal self-validating check during spectral interpretation.
Part 2: Comparative Analysis: EI (Hard) vs. ESI (Soft)
For bromopyrazole esters, the choice of ionization source dictates the quality of structural data.
Performance Comparison Table
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI)
Energy Regime
High (70 eV standard)
Low (Thermal/Electric field)
Molecular Ion (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
)
Often weak or absent due to ester lability.
Dominant or .
Bromine Integrity
High risk of C-Br homolytic cleavage before detection.
Intact Br pattern preserved in precursor.
Fragmentation Control
Non-adjustable (fixed energy).
Highly tunable via Collision Energy (CE).
Suitability
Best for library matching (NIST/Wiley).
Best for de novo structure elucidation & labile esters.
Why ESI-CID is the Superior Approach for Esters
Bromopyrazole esters are susceptible to thermal degradation. In an EI source (typically 200-250°C), the ester linkage often cleaves prior to ionization or immediately upon electron impact, obliterating the molecular ion.
ESI Advantage: ESI generates even-electron ions (
) with minimal internal energy.[1] Fragmentation is only induced post-source in the collision cell (CID). This allows the researcher to:
Isolate the intact parent (
).
Apply ramped collision energy (e.g., 10
40 eV).
Observe the sequential loss of the ester group followed by the pyrazole ring breakdown.
Part 3: Mechanistic Fragmentation Pathways
When analyzing bromopyrazole esters (e.g., Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate) via ESI-CID, the fragmentation follows a distinct thermodynamic hierarchy.
The Ester Cleavage (Low Energy)
The most labile bond is the ester linkage. Two primary mechanisms compete:
McLafferty Rearrangement: If the ester alkyl chain has
-hydrogens (e.g., ethyl or larger), a six-membered transition state facilitates the loss of a neutral alkene.[2]
Result: Formation of the carboxylic acid cation.
-Cleavage: Simple loss of the alkoxy group ( or ).
Result: Formation of the stable acylium ion (
).
The Pyrazole Core Breakdown (Medium/High Energy)
Once the ester is degraded, the pyrazole ring fragments.
Loss of Bromine: Homolytic cleavage of the C-Br bond.
Ring Scission: Loss of
or is characteristic of nitrogen heterocycles.
Visualization of Fragmentation Logic
The following diagram illustrates the fragmentation tree for a generic Ethyl 4-bromopyrazole-5-carboxylate.
Caption: Figure 1. ESI-CID fragmentation tree for Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate. Blue nodes indicate ester-modified ions; Red nodes indicate core scaffold ions.
Part 4: Experimental Protocol (Self-Validating)
To replicate these results and ensure data integrity, follow this validated ESI-MS/MS workflow.
Phase 1: Sample Preparation
Solvent: Use LC-MS grade Methanol (MeOH). Avoid Acetonitrile (MeCN) initially, as MeCN can form adducts (
) that complicate low-mass spectral interpretation.
Concentration: Prepare a
(1 ppm) stock. High concentrations lead to dimer formation (), which obscures fragmentation patterns.
Phase 2: Direct Infusion & Tuning
Source Parameters:
Mode: Positive Ion (
).
Capillary Voltage: 3.0 - 3.5 kV.
Source Temp: 300°C (High enough to desolvate, low enough to prevent thermal ester cleavage).
Validation Step: Observe the full scan (MS1). Confirm the presence of the 1:1 doublet. If the doublet is skewed (e.g., 1:0.5), check for detector saturation or isobaric interference.
Phase 3: Energy-Resolved Breakdown (The "Survival Yield" Experiment)
Do not use a single collision energy. Perform an energy ramp to distinguish pathways.
Isolate the
containing peak (e.g., 233) with a narrow window (1-2 Da).
Step 1 (5-10 eV): Look for the loss of the alkyl chain (McLafferty).
Step 2 (15-25 eV): Look for the loss of the carbonyl (Acylium
Pyrazolium).
Step 3 (>35 eV): Look for C-Br cleavage.
Data Output: Plot Intensity vs. Collision Energy (CE). The "crossing point" where the precursor intensity drops below 50% is a quantitative metric of stability.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for McLafferty and general fragmentation mechanisms).
NIST Mass Spectrometry Data Center. 1H-Pyrazole, 4-bromo- Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]
Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A.
Save My Exams. Mass Spectrometry Fragmentation Patterns. (Resource for specific ester cleavage mechanisms). Available at: [Link]
A Comparative Guide to the Reactivity of Pyrazole Propanoates and Butanoates
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry and drug development, pyrazole derivatives are foundational scaffolds due to their wide range of biolog...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug development, pyrazole derivatives are foundational scaffolds due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Ester derivatives of these heterocycles are of particular interest, often serving as prodrugs to enhance properties like lipophilicity and cell membrane permeability.[4][5] The ester moiety is designed to be cleaved in vivo by esterase enzymes, releasing the active parent drug.[4] The rate of this cleavage is a critical parameter in drug design, influencing the pharmacokinetic and pharmacodynamic profile of the compound.
This guide provides an in-depth comparison of the reactivity of two closely related classes of these compounds: pyrazole propanoates and pyrazole butanoates. Understanding the subtle differences in their chemical and enzymatic stability is crucial for designing effective and stable therapeutic agents. We will explore the underlying principles governing their reactivity towards nucleophiles, focusing on hydrolytic stability, and provide validated experimental protocols for their assessment.
Structural and Physicochemical Considerations: A Tale of One Carbon
The core difference between a pyrazole propanoate and a pyrazole butanoate is a single methylene (-CH₂) group in the acyl chain. While seemingly minor, this additional carbon profoundly influences the steric and electronic environment around the electrophilic carbonyl center, which is the primary site of reaction for hydrolysis and other nucleophilic attacks.
Steric Hindrance: The butanoate chain is longer and more flexible than the propanoate chain. This increased bulk can sterically hinder the approach of a nucleophile (like a water molecule or the serine residue in an esterase active site) to the carbonyl carbon.[6][7] Generally, increased steric hindrance around an ester moiety leads to a slower rate of hydrolysis.[6][8]
Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect.[9] The additional methylene group in the butanoate makes the butyl group slightly more electron-donating than the propyl group. This increased electron density on the carbonyl carbon reduces its electrophilicity, making it less susceptible to nucleophilic attack. This effect contributes to a slower hydrolysis rate for the butanoate compared to the propanoate.[6][9]
Hydrophobicity: The longer alkyl chain of the butanoate increases its lipophilicity (hydrophobicity) compared to the propanoate. This can influence interactions with the binding pockets of enzymes, which often have hydrophobic regions.[10] While this may enhance binding affinity in some cases, the steric and electronic factors are generally more dominant in determining the rate of hydrolysis.[11]
Comparative Reactivity Analysis
The cumulative effect of increased steric hindrance and the slightly stronger electron-donating nature of the butyl group suggests that pyrazole butanoates will generally exhibit greater stability and lower reactivity towards nucleophilic acyl substitution compared to pyrazole propanoates .
Hydrolytic Stability (Chemical)
Under basic hydrolysis conditions (saponification), the reaction proceeds via a nucleophilic addition-elimination mechanism.[12][13] The rate is primarily dependent on the electrophilicity of the carbonyl carbon and steric accessibility. Studies on homologous series of simple alkyl esters have shown that the rate of base-catalyzed hydrolysis tends to decrease as the length of the alkyl chain in the acyl group increases from ethyl to propyl to butyl.[11] This is attributed to the combination of increasing steric hindrance and inductive electron-donating effects.[9][11]
Enzymatic Stability (Biological)
In a biological context, hydrolysis is catalyzed by carboxylesterases (CES).[14] These enzymes have specific active site geometries, and the "fit" of the substrate is crucial. While the fundamental principles of sterics and electronics still apply, the interaction with the enzyme's binding pocket adds another layer of complexity.
Steric Effects in Enzyme Active Sites: The active site of an esterase can be a confined space. The larger butanoate group may fit less optimally than the propanoate, leading to a slower rate of enzymatic cleavage.[8][14]
Hydrophobic Interactions: The more hydrophobic butanoate chain might form more favorable van der Waals interactions within a hydrophobic pocket of the enzyme, potentially increasing binding affinity. However, this enhanced binding does not always translate to a faster reaction rate. The proper orientation for catalysis is paramount, and increased steric bulk can disrupt the formation of the critical tetrahedral intermediate.[11]
Therefore, it is anticipated that pyrazole butanoates will have a longer half-life in plasma and liver microsome preparations compared to their propanoate counterparts.[11][15]
Data Summary
The following table summarizes the expected relative reactivity based on established chemical principles. Kinetic values are hypothetical and for illustrative purposes to show expected trends.
Compound Class
Acyl Chain
Relative Steric Hindrance
Relative Electrophilicity of Carbonyl
Expected Relative Rate of Hydrolysis (Chemical & Enzymatic)
Pyrazole Propanoate
-CO-CH₂-CH₃
Lower
Higher
Faster
Pyrazole Butanoate
-CO-CH₂-CH₂-CH₃
Higher
Lower
Slower
Experimental Protocols
To empirically validate these principles, the following detailed protocols can be employed. These methods are designed as self-validating systems, including necessary controls and clear analytical endpoints.
Protocol 1: Comparative Chemical Hydrolysis Rate by HPLC
This protocol determines the rate of base-catalyzed hydrolysis for a pyrazole propanoate and a pyrazole butanoate by monitoring the disappearance of the ester substrate over time using High-Performance Liquid Chromatography (HPLC).[16][17][18]
Objective: To determine the pseudo-first-order rate constant (k') for the hydrolysis of each ester under alkaline conditions.
Materials:
Pyrazole propanoate and pyrazole butanoate test compounds
Acetonitrile (ACN), HPLC grade
Water, ultrapure
Sodium Hydroxide (NaOH), 0.1 M solution
Hydrochloric Acid (HCl), 0.1 M solution (for quenching)
HPLC system with a UV detector and a C18 column
Procedure:
Stock Solution Preparation: Prepare 10 mM stock solutions of each ester in acetonitrile.
Reaction Initiation:
In a thermostatted vessel at 25°C, add 4.95 mL of a 50:50 ACN/Water mixture.
Add 50 µL of the 10 mM ester stock solution to achieve a final concentration of 100 µM. Mix thoroughly.
Initiate the reaction by adding 500 µL of 0.1 M NaOH solution (final NaOH concentration will be ~0.01 M). Start a timer immediately.
Time-Point Sampling:
At specified time points (e.g., t = 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
Immediately quench the reaction by adding the aliquot to a vial containing 100 µL of 0.1 M HCl. This neutralizes the base and stops the hydrolysis.
HPLC Analysis:
Analyze each quenched sample by HPLC. Use a suitable mobile phase (e.g., ACN/water gradient) to achieve good separation between the parent ester and the hydrolyzed carboxylic acid product.
Monitor the reaction by detecting the peak area of the parent ester at a suitable UV wavelength.
Data Analysis:
Plot the natural logarithm of the ester peak area (ln[Area]) versus time (minutes).
The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k').
Compare the k' values for the pyrazole propanoate and butanoate. A larger k' value indicates a faster rate of hydrolysis.
Protocol 2: Comparative Enzymatic Stability in Liver Microsomes
This protocol assesses the metabolic stability of the esters in the presence of liver microsomes, which contain a high concentration of metabolic enzymes, including carboxylesterases.[11][15]
Objective: To determine the in vitro half-life (t₁/₂) of each ester in a rat liver microsome (RLM) assay.
Materials:
Pyrazole propanoate and pyrazole butanoate test compounds
Rat Liver Microsomes (RLM), commercially available
Phosphate Buffer (pH 7.4), 0.1 M
Acetonitrile (ACN), ice-cold, containing an internal standard
Incubator/shaking water bath set to 37°C
Procedure:
Preparation: Pre-warm the phosphate buffer and RLM suspension to 37°C.
Reaction Mixture:
In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer and RLM (e.g., final protein concentration of 0.5 mg/mL).
Add the test compound (from a concentrated stock in DMSO or ACN) to the reaction mixture to achieve a final substrate concentration of 1 µM.
Incubation:
Incubate the mixture in a shaking water bath at 37°C.
Take aliquots (e.g., 50 µL) at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Termination:
Terminate the reaction for each aliquot by adding it to 150 µL of ice-cold acetonitrile containing a suitable internal standard. The cold ACN precipitates the microsomal proteins and stops all enzymatic activity.
Sample Processing:
Vortex the terminated samples vigorously.
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
LC-MS/MS Analysis:
Transfer the supernatant to an analysis vial.
Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to quantify the remaining parent ester.
Data Analysis:
Plot the percentage of the parent compound remaining versus time.
From the slope of the natural log plot of this data, calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k, where k is the elimination rate constant (the negative of the slope).
Compare the t₁/₂ values. A longer half-life indicates greater metabolic stability.
Visualizing the Workflow and Rationale
A clear understanding of the experimental process and the underlying chemical logic is essential for interpreting the results.
Caption: Experimental workflow for comparing the reactivity of pyrazole esters.
Caption: Steric hindrance affecting nucleophilic attack on the carbonyl carbon.
Conclusion and Practical Implications
The length of the acyl chain, even by a single carbon, is a critical determinant of the reactivity of pyrazole esters. The evidence from fundamental chemical principles indicates that pyrazole butanoates are chemically and enzymatically more stable than pyrazole propanoates . This is primarily due to the increased steric hindrance and the slightly enhanced electron-donating character of the butyl group, which both disfavor nucleophilic attack at the ester carbonyl.
For drug development professionals, this understanding allows for the fine-tuning of a prodrug's activation rate.
If a rapid release of the active drug is desired, a propanoate ester may be preferable.
If a slower, more sustained release is needed to prolong the drug's duration of action or to bypass initial high-concentration toxicity, a butanoate ester would be the superior choice.
The experimental protocols provided herein offer a robust framework for quantifying these differences, enabling data-driven decisions in the design and selection of optimal prodrug candidates. By methodically assessing the structure-reactivity relationship, researchers can better predict in vivo performance and accelerate the development of safer, more effective therapeutics.
References
dos Santos, J., da Silva, E., & Sabino, J. R. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. Available at: [Link]
Cook, R. D., et al. (1986). The kinetics and mechanism of the aminolysis of phosphinate esters in acetonitrile. Canadian Journal of Chemistry. Available at: [Link]
Agilent Technologies, Inc. (2018). Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. Application Note. Available at: [Link]
Kaur, H., & Chalasani, K. (2018). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. PLoS ONE. Available at: [Link]
Tran, T., & Boduszyński, T. (2022). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. ChemRxiv. Available at: [Link]
Fukami, T., & Yokoi, T. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics. Available at: [Link]
Biely, P., et al. (2008). Synthetic esters recognized by glucuronoyl esterase from Schizophyllum commune. ResearchGate. Available at: [Link]
Notz, C., et al. (2006). RP-HPLC monitoring of the oxime ester bond hydrolysis of Boc-Lys[Z(2Cl)]-Ala-Pro-Ser(Bzl)-Gly-KOR. ResearchGate. Available at: [Link]
dos Santos, J., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. Available at: [Link]
Anantakrishnan, S. V. (1949). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A.
Menger, F. M., & Smith, J. H. (1972). The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure- Reactivity Study. Scholars' Mine - MST.edu. Available at: [Link]
Buchwald, P., & Bodor, N. (1999). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. ResearchGate. Available at: [Link]
Singh, S., et al. (2022). Investigating the Stability of Six Phenolic TMZ Ester Analogues, Incubated in the Presence of Porcine Liver Esterase and Monitored by HPLC. Molecules. Available at: [Link]
van der Watt, M. E. (2006). Kinetic Investigation of Aminolysis Reaction. University of Pretoria.
Vargadi, S., et al. (2007). Computational Study of the Aminolysis of Esters. The Reaction of Methylformate with Ammonia. ResearchGate. Available at: [Link]
Uncia, S. (2015). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]
Martínez-Martínez, M., et al. (2018). Biochemical studies on a versatile esterase that is most catalytically active with polyaromatic esters. Environmental Microbiology. Available at: [Link]
DeTar, D. F., & Tenpas, C. J. (1976). Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes. Journal of the American Chemical Society. Available at: [Link]
Ashenhurst, J. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]
Pilakowski, J., et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]
Alabugin, I. V., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules. Available at: [Link]
Kumar, A., et al. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]
Önal, Z., et al. (2023). Pyrazole structure highlighting the nucleophilic and electrophilic positions in the blue and red boxes, respectively. ResearchGate. Available at: [Link]
Ilhan, I. Ö., et al. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry. Available at: [Link]
Wróbel, R., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. Available at: [Link]
MICROSOLV Technology Corporation. (n.d.). On-Column Hydrolysis in HPLC: Causes, Evidence, and How Cogent TYPE-C™ Columns Reduce It. MTC-USA.com. Available at: [Link]
Hassan, A. S., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available at: [Link]
Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]
Martins, M. A. R., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. Available at: [Link]
Chyan, W., & Raines, R. T. (2022). Assessing and utilizing esterase specificity in antimicrobial prodrug development. Methods in Enzymology. Available at: [Link]
Ghorai, P., et al. (2022). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. ResearchGate. Available at: [Link]
Lee, D., & Park, S. (2016). Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications. Available at: [Link]
Zarafeta, D., et al. (2020). Substrate Specificity of the Highly Thermostable Esterase EstDZ3.
Long, B. (2018). An Exploration of Pyrrole Groups On the Enantioselectivity of Pig Liver Esterase. The Aquila Digital Community. Available at: [Link]
Sharma, A., et al. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: A Journal of Pharmaceutical Science.
Vasava, M. S., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances. Available at: [Link]
El-Gazzar, M. G., et al. (2024). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available at: [Link]
Boukattaya, M., et al. (2017). Proficient One-pot, Multi-component Synthesis of Pyrano[2,3-c]pyrazole Derivatives Using C8[DABCO]Br as Catalyst in Aqueous Medi. Der Pharma Chemica.
Treat as: Irritant / Potential Sensitizer / Halogenated Organic
Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate is a specialized synthesis intermediate.[1] While specific toxicological data (LD50) may be sparse for this exact CAS, Structure-Activity Relationship (SAR) analysis of brominated pyrazoles dictates a strict safety protocol.[1] The presence of the halogen (Bromine) and the nitrogen-rich pyrazole core necessitates handling this compound as a Skin/Eye/Respiratory Irritant (H315, H319, H335) with potential for acute toxicity if ingested.[1]
Core Operational Rule: All solid-phase manipulation must occur within a certified chemical fume hood or under local exhaust ventilation (LEV).[1]
Hazard Profile & PPE Logic
The selection of Personal Protective Equipment (PPE) is based on the chemical functionalities present in the molecule.
Gloves: Nitrile (high resistance).[1][2] Waste: Must be segregated into Halogenated waste streams.
Pyrazole Ring
Irritation to mucous membranes; Potential sensitization.[1]
Respiratory: Fume hood required.[1] Eyes: Chemical splash goggles (if powder).[1]
Methyl Ester
Hydrolysis to acid/alcohol; Flammability (low risk in solid form).[1]
Body: 100% Cotton or Nomex lab coat (fire resistant) recommended over synthetics.[1]
PPE Specification Matrix
Do not rely on generic safety gear.[1] Use this matrix to select the correct grade of protection.
Protection Zone
Recommended Equipment
Technical Justification
Hand Protection
Double Nitrile Gloves (min 5 mil thickness outer, 4 mil inner).[1]
Halogenated organics can permeate thin latex.[1] Double gloving provides a "breakthrough" buffer and allows outer glove removal upon contamination without exposing skin.[1]
Prevents transdermal absorption via clothing contact.[1]
Operational Workflows
A. PPE Decision Logic
This decision tree guides your daily setup based on the state of the material.[1]
Caption: PPE selection logic based on physical state. Note the double-glove requirement for solutions due to solvent permeation risks.
B. Safe Weighing & Transfer Protocol
Objective: Prevent static dispersion of the brominated powder.
Preparation: Place the balance inside the fume hood.[1] If vibration is an issue, turn off the hood fan momentarily only during the read, or use a draft shield.
Static Control: Use an anti-static gun or wipes on the spatula and weighing boat.[1] Brominated intermediates are often "sticky" or static-prone.[1]
Rinse the weighing boat with the reaction solvent (e.g., DCM, THF) directly into the reaction vessel to ensure quantitative transfer and minimize dust.
Decontamination: Immediately wipe the balance area with a solvent-dampened tissue (Acetone or Ethanol) and dispose of the tissue as Halogenated Waste .[1]
Waste Disposal & Logistics
CRITICAL: This compound contains Bromine.[1][3][4][5][6] It cannot be disposed of in standard organic waste streams.[1][7]
Why? Halogenated compounds require higher temperature incineration to prevent the formation of dioxins and corrosive acid gases (HBr). Mixing this with non-halogenated waste (like pure Acetone/Methanol) can result in heavy fines from waste haulers and regulatory bodies (EPA/RCRA).[1]
Labeling: Clearly mark the waste tag with "Contains Bromine / Pyrazole Derivative."[1]
Spill Response Workflow
In the event of a spill, follow this immediate containment logic.
Caption: Immediate decision matrix for spill response. Never clean a major spill of a brominated compound without respiratory support.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link][1]
University of Illinois Urbana-Champaign (DRS). (n.d.).[1] Chemical Waste Disposal: Halogenated vs. Non-Halogenated Solvents. [Link][1]